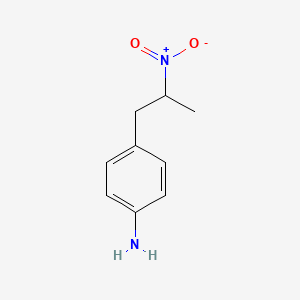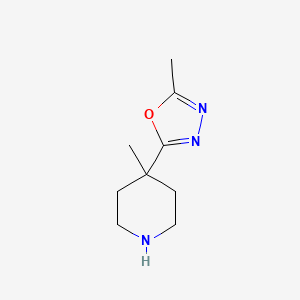
4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxadiazole ring, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions. Common reagents used in this step include phosphorus oxychloride or thionyl chloride.
Attachment of the Piperidine Ring: The oxadiazole intermediate is then reacted with a piperidine derivative. This step often involves nucleophilic substitution reactions, where the piperidine nitrogen attacks an electrophilic carbon on the oxadiazole ring.
Methylation: The final step involves the methylation of the piperidine ring to introduce the methyl groups at the desired positions. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of oxadiazole derivatives with higher oxidation states.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted oxadiazole-piperidine derivatives.
科学的研究の応用
4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological targets, while the piperidine ring can interact with hydrophobic pockets within proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.
Piperidine Derivatives: Compounds with piperidine rings but different substituents or additional functional groups.
Uniqueness
4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride is unique due to the specific combination of the oxadiazole and piperidine rings, along with the methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
2-methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-7-11-12-8(13-7)9(2)3-5-10-6-4-9/h10H,3-6H2,1-2H3 |
InChIキー |
ICBYIHLOZGSLLK-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(O1)C2(CCNCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
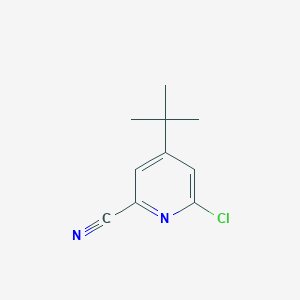
![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
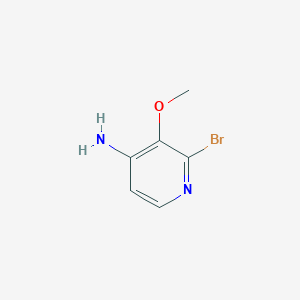
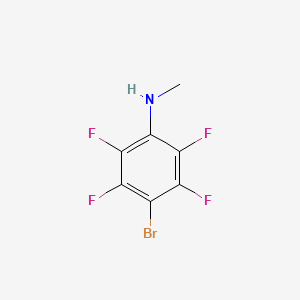
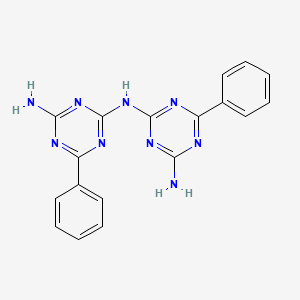
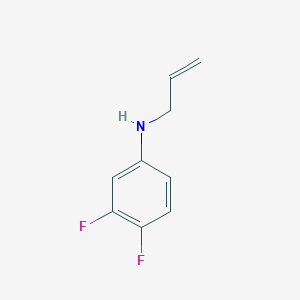
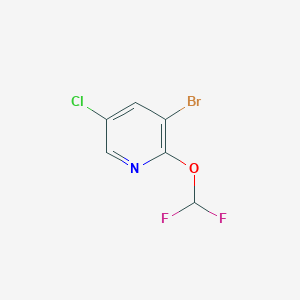

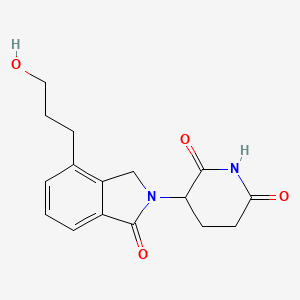
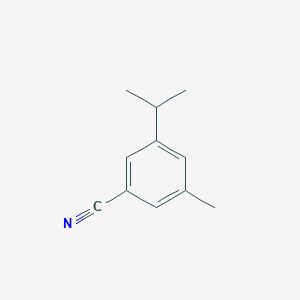
![(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B13917817.png)
